molecular formula C9H14BrNO3 B1520225 tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate CAS No. 885278-03-5

tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate

Cat. No.: B1520225
CAS No.: 885278-03-5
M. Wt: 264.12 g/mol
InChI Key: JLGDEUGSXALHGU-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (CAS 885278-03-5) is a high-value pyrrolidine derivative designed for advanced synthetic applications. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances the compound's stability and allows for selective deprotection under mild acidic conditions . The key reactive sites are the bromine substituent at the 3-position and the carbonyl (oxo) group at the 4-position of the pyrrolidine ring. This combination makes the compound an exceptionally versatile building block for constructing complex nitrogen-containing heterocycles . In organic synthesis, this compound serves as a crucial precursor for various transformations. The bromine atom is highly reactive in nucleophilic substitution reactions (SN2), enabling the introduction of diverse functional groups such as amines, azides, and thioethers . Furthermore, it participates efficiently in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling for forming C-C bonds with aryl groups and Buchwald-Hartwig amination for creating C-N bonds . The carbonyl group offers an additional handle for further manipulation, including reduction to alcohols or use in condensation reactions. Its primary research value lies in its role as a building block for the synthesis of complex molecules in medicinal chemistry and drug discovery, facilitating the exploration of new chemical space for bioactive compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGDEUGSXALHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671933
Record name tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-03-5
Record name 1,1-Dimethylethyl 3-bromo-4-oxo-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The compound’s pharmacokinetics, such as its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would depend on various factors including its chemical structure, the route of administration, and the dose. For instance, the tert-butyl group in the compound might increase its lipophilicity, which could potentially enhance its absorption and distribution within the body .

The compound’s mechanism of action and the biochemical pathways it affects would depend on its specific targets in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might interact with these targets to modulate their activity, leading to changes in cellular functions and physiological processes .

The compound’s action could also be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and its interactions with its targets .

Biological Activity

tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structure, characterized by a bromine atom and a pyrrolidine ring, makes it a valuable building block in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H14BrNO3\text{C}_9\text{H}_{14}\text{Br}\text{N}\text{O}_3

This compound features:

  • A tert-butyl group, which enhances lipophilicity.
  • A bromine atom , contributing to reactivity.
  • A pyrrolidine ring , which is prevalent in various biologically active molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thus blocking substrate access. This mechanism is crucial in the development of therapeutic agents targeting various diseases.
  • Receptor Modulation : Interaction with specific receptors can alter signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.
  • Chemical Reactivity : The presence of the bromine atom allows for nucleophilic attack, facilitating further chemical modifications that can enhance biological activity.

Case Studies

  • Enzyme Inhibition : In studies involving enzyme inhibitors based on similar scaffolds, compounds demonstrated significant inhibition of transglutaminases (TG2) in cellular models. For instance, ERW1041E was shown to effectively block TG2 catalytic activity in vitro and in vivo models, suggesting that tert-butyl 3-bromo derivatives could exhibit similar properties .
  • Pharmacokinetics : Research on related pyrrolidine compounds indicates favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. For example, compounds exhibiting EC50 values in the nanomolar range against HIV strains highlight the potential for effective therapeutic agents derived from this chemical class .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrrolidine Derivatives

Compound Name CAS Number Substituents (Position) Functional Groups Molecular Formula Molar Mass (g/mol)
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate 885278-03-5 Br (3), Oxo (4), Boc (1) Bromo, Ketone, Carbamate C₉H₁₄BrNO₃ 264.12
tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate 946497-94-5 CN (3), Oxo (4), Boc (1) Cyano, Ketone, Carbamate C₁₀H₁₄N₂O₃ 210.23
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 未提供 Br (pyridine), OMe, Boc (1) Bromo, Ether, Pyridine, Carbamate C₂₀H₂₈BrN₂O₅ 477.36
(R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate 132945-76-7 CN (3), Boc (1) Cyano, Carbamate C₁₀H₁₆N₂O₂ 196.25

Key Observations :

Bromine vs. Cyano Substituents: The bromine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in analogs like tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (946497-94-5) facilitates nucleophilic additions or reductions .

Pyridine vs. Pyrrolidine Core : Pyridine-containing analogs (e.g., ) exhibit distinct electronic properties due to aromaticity, influencing reactivity in metal-catalyzed reactions compared to the saturated pyrrolidine ring .

Steric Effects : The tert-butyl group in all compounds provides steric protection to the carbamate, enhancing stability. However, bulkier substituents (e.g., dimethoxymethylpyridine in ) reduce solubility in polar solvents .

Physicochemical and Reactivity Comparison

Table 2: Predicted and Experimental Properties

Property This compound tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate Pyridine Analog ()
Density (g/cm³) 1.485±0.06 (predicted) Not reported Not reported
Boiling Point (°C) 316.3±42.0 (predicted) Not reported Not reported
pKa -3.81±0.40 (predicted) Not reported Not reported
Reactivity Bromine supports substitution reactions Cyano enables nitrile chemistry Pyridine enhances metal coordination

Reactivity Insights :

  • The bromo substituent in the target compound is more reactive toward palladium-catalyzed couplings than the cyano group in analogs, which instead participates in Strecker or Ugi reactions .
  • The ketone at position 4 in both the target and tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate allows for reductive amination, but steric hindrance from the Boc group may slow kinetics compared to unprotected analogs .

Methodological Considerations

When experimental data are unavailable (e.g., boiling points for analogs), properties are inferred via comparative analysis with structurally similar compounds, as outlined in tropospheric chemistry studies . For example:

  • The predicted pKa of the target compound (-3.81±0.40) aligns with trends observed in other Boc-protected bromopyrrolidines, where electron-withdrawing groups lower acidity .
  • Solubility in the target compound is likely comparable to its cyano analog due to shared carbamate and hydrophobic tert-butyl groups .

Preparation Methods

Bromination of tert-Butyl 4-oxopyrrolidine-1-carboxylate

The primary synthetic route to tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate involves the bromination of tert-butyl 4-oxopyrrolidine-1-carboxylate. This step is typically catalyzed or facilitated by Lewis acids such as aluminum chloride or proceeds under mild acidic/basic conditions with bromine as the brominating agent.

Typical Procedure:

  • Reagents: tert-Butyl 4-oxopyrrolidine-1-carboxylate, bromine, aluminum chloride or other catalysts.
  • Solvents: Common solvents include tetrahydrofuran (THF), diethyl ether, chloroform, or dimethylformamide (DMF).
  • Conditions: The reaction is conducted at low temperatures (0–5 °C) to control regioselectivity and minimize side reactions.
  • Duration: Reaction times range from several hours to overnight (e.g., 18–24 hours).
  • Workup: After completion, solids are filtered, and the mother liquor is concentrated under vacuum. The crude product is triturated with diethyl ether and dried under vacuum to yield the brominated product.

Example Data from Literature:

Parameter Details
Starting material tert-Butyl 4-oxopyrrolidine-1-carboxylate
Brominating agent Bromine (Br2)
Catalyst Aluminum chloride (AlCl3)
Solvent THF and diethyl ether (1:1)
Temperature 0–5 °C
Reaction time 24 hours
Yield Approx. 73–78%
Product form White solid
Characterization NMR (1H), Mass Spectrometry (m/z 278, 280)

This method was reported with a 73% yield when performed with aluminum chloride catalyst in THF/diethyl ether at 0–5 °C for 24 hours.

Bromination in Chloroform with Disodium Hydrogen Phosphate

An alternative bromination method uses chloroform as the solvent with disodium hydrogen phosphate as a buffering agent to maintain mild reaction conditions.

Procedure Highlights:

  • tert-Butyl 4-oxopyrrolidine-1-carboxylate is dissolved in chloroform.
  • Disodium hydrogen phosphate is added to buffer the solution.
  • Bromine is added dropwise at 5 °C over one hour.
  • The reaction mixture is then warmed to room temperature and stirred for 18 hours.
  • The product is extracted, dried, and purified via silica gel chromatography.

Yield and Product:

  • Yield reported: 42%
  • Product: Pale yellow solid this compound
  • Mass spectrometry: m/z 277, 279 (M)+

Bromination via N-Bromosuccinimide (NBS) in THF

Another efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent in tetrahydrofuran (THF) under controlled conditions.

Key Steps:

  • Starting from tert-butyl 4-oxopyrrolidine-1-carboxylate, the compound is first treated with triethylamine and chlorotrimethylsilane (TMSCl) in DMF at 75 °C overnight.
  • After cooling, NBS solution in THF is added slowly at 0 °C.
  • The reaction mixture is stirred overnight at room temperature.
  • Workup involves aqueous washing, drying, concentration, and chromatographic purification.

Yield and Characterization:

  • Yield: Approximately 78%
  • Product: White solid this compound
  • 1H NMR and mass spectral data consistent with expected structure

Summary Table of Preparation Methods

Method Brominating Agent Solvent(s) Catalyst/Buffer Temp (°C) Time Yield (%) Notes
Lewis acid-catalyzed bromination Bromine THF/Diethyl ether (1:1) Aluminum chloride 0–5 24 h 73–78 Low temp, high yield
Buffered bromination Bromine Chloroform Disodium hydrogen phosphate 5 18 h 42 Milder conditions, moderate yield
NBS bromination N-Bromosuccinimide THF Triethylamine, TMSCl 0 to RT Overnight 78 Alternative brominating agent

Research Findings and Considerations

  • Temperature control is critical to avoid over-bromination or side reactions.
  • Choice of solvent affects the reaction rate and purity; THF and diethyl ether mixtures are preferred for better solubility and selectivity.
  • Catalysts and buffers such as aluminum chloride or disodium hydrogen phosphate help modulate the electrophilicity of bromine and stabilize intermediates.
  • Purification typically involves filtration, concentration under reduced pressure, and silica gel chromatography to isolate the pure compound.
  • Spectroscopic data (1H NMR, MS) confirm the structure and purity of the product.

Q & A

Q. Methodological Notes

  • Data synthesis : Integrated crystallographic (), synthetic (), and safety () evidence for comprehensive answers.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate

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